molecular formula C26H36N2O2 B453740 16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one CAS No. 1092769-23-7

16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one

Cat. No.: B453740
CAS No.: 1092769-23-7
M. Wt: 408.6g/mol
InChI Key: YBVXROOOLSXZHU-ATVHPVEESA-N
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Description

16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one typically involves the condensation of a suitable pyrazole derivative with an appropriate steroidal precursor. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine or palladium complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one is unique due to the combination of the pyrazole ring and the steroidal backbone, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets .

Properties

IUPAC Name

(16Z)-16-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2/c1-5-28-16(2)18(15-27-28)12-17-13-23-21-7-6-19-14-20(29)8-10-25(19,3)22(21)9-11-26(23,4)24(17)30/h6,12,15,20-23,29H,5,7-11,13-14H2,1-4H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVXROOOLSXZHU-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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